tert-Butyl cinnamylcarbamate
Description
tert-Butyl cinnamylcarbamate is a carbamate derivative featuring a tert-butyl group (a robust protective moiety for amines) and a cinnamyl (3-phenylprop-2-en-1-yl) substituent. Carbamates are widely employed in organic synthesis, pharmaceuticals, and materials science due to their stability and versatility.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(E)-3-phenylprop-2-enyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3,(H,15,16)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEHNJIKBMQEPP-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl cinnamylcarbamate to its structural analogs based on substituent effects, reactivity, and applications:
tert-Butyl 3-Cyano-5-methylbenzylcarbamate
- Structure: Benzyl group with cyano (-CN) and methyl (-CH₃) substituents.
- Molecular Weight : 246.30 g/mol (CAS: MFCD31561269) .
- Applications: Pharmaceuticals: Serves as a building block for drug candidates, leveraging the electron-withdrawing cyano group to modulate reactivity in nucleophilic substitutions. Material Science: Used in polymer synthesis, where the cyano group enhances thermal stability and mechanical strength .
tert-Butyl 4-(Dioxaborolane)benzylcarbamate Derivatives
- Structure : Benzylcarbamates with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane substituents (e.g., CAS 1235451-62-3) .
- Applications : Boronic ester moieties enable Suzuki-Miyaura cross-coupling reactions, critical in synthesizing biaryl structures for agrochemicals and pharmaceuticals.
- Key Differences : Unlike these boron-containing analogs, this compound lacks metal-coordination sites, limiting its utility in catalysis but favoring applications in organic electronics or as a photoresponsive material.
tert-Butyl Cyclohexylcarbamate Derivatives
- Examples: tert-Butyl cis-4-hydroxycyclohexylcarbamate (CAS: N/A): Features a hydroxyl group, enhancing solubility in polar solvents .
- Key Differences: The cinnamyl group’s aromaticity and planarity contrast with the non-aromatic, sterically flexible cyclohexyl derivatives, impacting intermolecular interactions and bioavailability.
(R)-tert-Butyl (1-([1,1’-Biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate
- Structure : Biphenyl and hydroxyl substituents (CAS: N/A) .
- Applications : Likely used in chiral synthesis or as a precursor for bioactive molecules.
- Key Differences : The biphenyl group provides extended conjugation compared to cinnamyl, but the hydroxyl group increases hydrophilicity, which may reduce cell membrane permeability compared to the more hydrophobic cinnamyl analog.
Comparative Data Table
Research Implications and Gaps
- Reactivity : The cinnamyl group’s olefin may enable Diels-Alder or hydrogenation reactions, distinguishing it from saturated or boron-containing analogs.
- Safety : While some tert-butyl carbamates exhibit low hazards (e.g., ), cinnamyl derivatives require empirical toxicity studies.
- Applications: Potential unexplored uses in UV-curable resins or as enzyme inhibitors warrant further investigation.
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